

Application Note: HPLC Analysis of Bromo-PEG6-alcohol Conjugation Reactions

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Compound of Interest

Compound Name: *Bromo-PEG6-alcohol*

Cat. No.: *B1667896*

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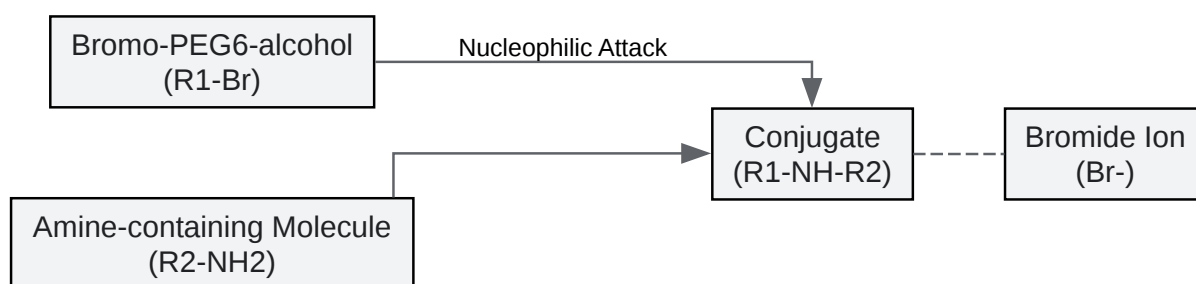
Introduction

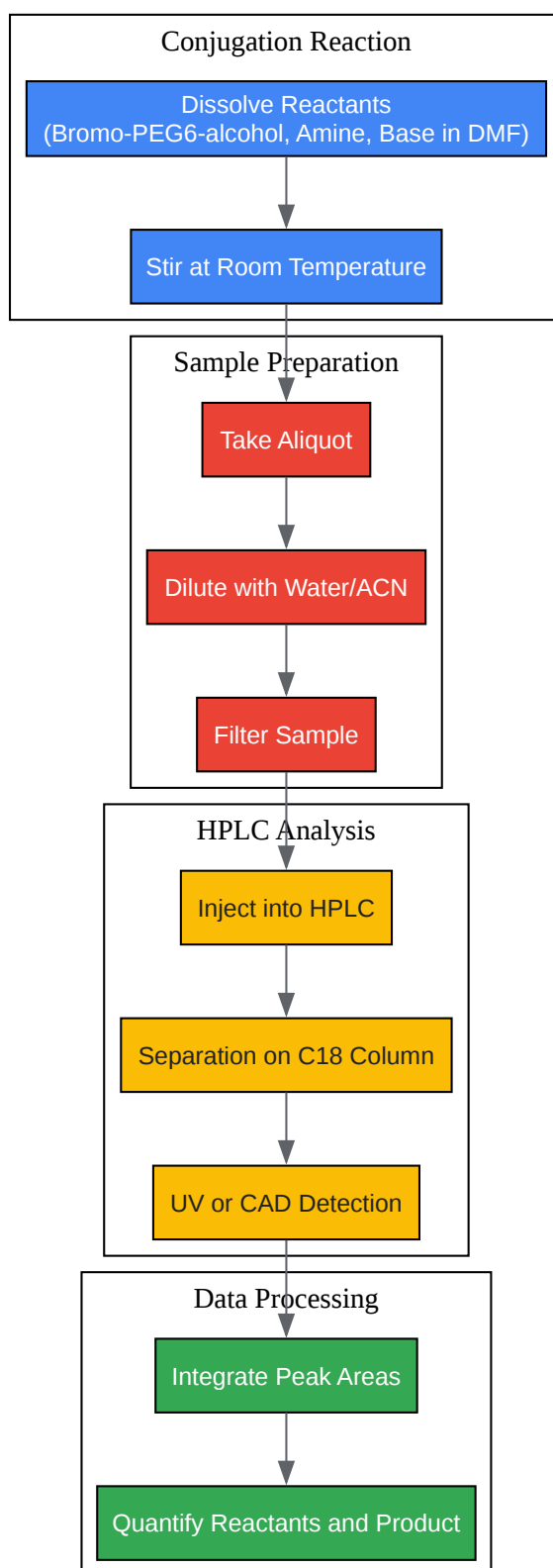
Polyethylene glycol (PEG) linkers are widely utilized in drug development and proteomics, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The **Bromo-PEG6-alcohol** linker is a versatile building block, featuring a terminal bromide for nucleophilic substitution and a hydroxyl group for further derivatization. Monitoring the conjugation of this linker to a target molecule, typically containing a nucleophilic group such as a primary amine or a thiol, is crucial for reaction optimization and quality control of the final conjugate.

This application note provides a detailed protocol for the analysis of **Bromo-PEG6-alcohol** conjugation reactions using High-Performance Liquid Chromatography (HPLC). The described method is suitable for separating the starting materials from the conjugated product, allowing for accurate monitoring of reaction progress and assessment of product purity.

Reaction Principle

The conjugation reaction involves the nucleophilic substitution of the bromide ion from **Bromo-PEG6-alcohol** by a primary amine-containing molecule. The lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom attached to the bromine, which is a good leaving group. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion.





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